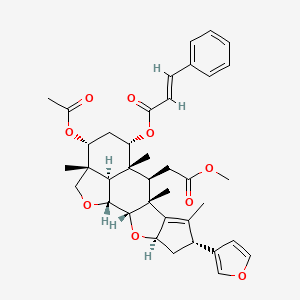
Ohchinin Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ohchinin acetate is a natural limonoid compound isolated from the fruit of Melia azedarach Linn. varjaponica Makino Limonoids are a class of highly oxygenated triterpenoid derivatives known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions: Ohchinin acetate can be synthesized through the extraction of limonoids from the fruit of Melia azedarach Linn. var. japonica Makino. The extraction process typically involves the use of organic solvents such as methanol or ethanol to isolate the limonoid compounds .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes:
- Harvesting the fruit of Melia azedarach Linn. var. japonica Makino.
- Drying and grinding the fruit to a fine powder.
- Extracting the limonoids using organic solvents.
- Purifying the extracted compounds through chromatographic techniques.
化学反应分析
Types of Reactions: Ohchinin acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products:
科学研究应用
Ohchinin acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other limonoid derivatives.
Medicine: Research indicates its potential antiviral properties, particularly against influenza virus.
Industry: this compound is explored for its use in developing natural pesticides and insect repellents.
作用机制
Ohchinin acetate exerts its effects through various molecular targets and pathways:
Inhibition of Protein Synthesis: It inhibits protein synthesis at the level of messenger ribonucleic acid transcription, affecting the replication of certain viruses and the growth of insect cells.
Antiviral Activity: It has been shown to inhibit the replication of influenza virus in mammalian cells, with potency comparable to 2-deoxyuridine.
相似化合物的比较
Ohchinal: Another limonoid isolated from the same plant source.
Azadirachtin: A well-known limonoid with insecticidal properties.
Nimbolide: A limonoid with potential anticancer properties.
Uniqueness of Ohchinin Acetate: this compound is unique due to its specific molecular structure and the combination of biological activities it exhibits. Its ability to inhibit protein synthesis and its antiviral properties make it a compound of significant interest in both scientific research and industrial applications .
属性
IUPAC Name |
[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44O9/c1-21-25(24-14-15-43-19-24)16-26-32(21)38(5)27(17-31(41)42-6)37(4)29(47-30(40)13-12-23-10-8-7-9-11-23)18-28(45-22(2)39)36(3)20-44-33(34(36)37)35(38)46-26/h7-15,19,25-29,33-35H,16-18,20H2,1-6H3/b13-12+/t25-,26-,27-,28-,29+,33-,34+,35-,36-,37+,38-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFHWXOCTSBEPC-CUNMOGCISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(CC(C6(C5C4OC6)C)OC(=O)C)OC(=O)C=CC7=CC=CC=C7)C)CC(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@]5([C@H](C[C@H]([C@@]6([C@@H]5[C@H]4OC6)C)OC(=O)C)OC(=O)/C=C/C7=CC=CC=C7)C)CC(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the origin of Ohchinin Acetate and what other compounds are found alongside it?
A1: this compound is a limonoid primarily isolated from the fruits of the Melia azedarach tree, specifically the var. japonica Makino variety. [, ] This tree is also known to contain other bioactive compounds such as melianin B, sendanolactone, and surianol in its stem. []
Q2: Are there any studies on the biological activity or potential applications of this compound?
A3: While the provided research highlights the isolation and structural characterization of this compound from Melia azedarach, [, ] there's limited information on its specific biological activities or potential applications. Further research is needed to explore these aspects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


